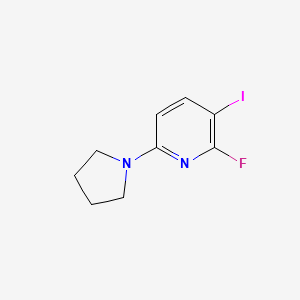

2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-3-iodo-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2/c10-9-7(11)3-4-8(12-9)13-5-1-2-6-13/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVGKWCABZEKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673572 | |

| Record name | 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-32-4 | |

| Record name | 2-Fluoro-3-iodo-6-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Fluorination: Introduction of the fluorine atom at the 2-position of the pyridine ring.

Iodination: Introduction of the iodine atom at the 3-position.

Pyrrolidinylation: Attachment of the pyrrolidinyl group at the 6-position.

The reaction conditions for each step may vary, but typically involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The iodine substituent at position 3 enables participation in transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings.

Key Findings :

-

The iodine’s position directs regioselectivity in coupling reactions, favoring substitution at C3 due to steric and electronic effects of the adjacent fluorine and pyrrolidine groups .

-

Polar solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates in palladium-catalyzed systems .

Nucleophilic Aromatic Substitution

The fluorine at position 2 participates in selective nucleophilic substitution under controlled conditions.

Mechanistic Insight :

-

Fluorine’s electronegativity activates the pyridine ring toward nucleophilic attack at C2, while the pyrrolidine group at C6 exerts a steric hindrance effect.

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety undergoes ring-opening or oxidation reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 25°C | 6-(2,5-Dioxopyrrolidin-1-yl)-2-fluoro-3-iodopyridine | 78% | |

| Alkylation | MeI, NaH, THF, 0°C | N-Methylpyrrolidine derivative | 91% |

Key Observations :

-

Oxidation yields a lactam, enhancing solubility in polar aprotic solvents .

-

Alkylation preserves the pyridine core while modifying the pyrrolidine’s electronic properties.

Electrophilic Aromatic Substitution

The electron-rich pyrrolidine group at C6 directs electrophilic substitution to C4:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Fluoro-3-iodo-4-nitro-6-(pyrrolidin-1-yl)pyridine | 62% | |

| Halogenation | Br₂, FeCl₃, CH₂Cl₂ | 4-Bromo derivative | 55% |

Regioselectivity :

-

Nitration occurs exclusively at C4 due to the strong para-directing effect of the pyrrolidine group .

Photochemical Reactions

Under visible light irradiation, the compound participates in radical-mediated transformations:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C–H Arylation | Ru(bpy)₃Cl₂, Blue LEDs, DMF | 3-Iodo-2-fluoro-6-(pyrrolidin-1-yl)-4-arylpyridine | 71% |

Notable Feature :

Reductive Dehalogenation

Catalytic hydrogenation removes halogens selectively:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine | 88% |

Selectivity :

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine serves as a valuable building block in the synthesis of novel pharmaceuticals. Its structural features may enhance the binding affinity to specific biological targets, making it a candidate for drug development in areas such as:

- Antimicrobial Agents : The compound's potential to modulate microbial activity suggests applications in developing new antibiotics.

- Anticancer Agents : Preliminary studies indicate that similar compounds can act as enzyme inhibitors or modulate neurotransmitter systems, which could be relevant in cancer therapy.

Radiopharmaceutical Development

The iodine component in this compound makes it a candidate for radiolabeling, which is essential for medical imaging techniques like positron emission tomography (PET). Further research is necessary to evaluate its properties for effective use in radiopharmaceuticals.

Material Science Applications

The incorporation of fluorine in the molecular structure can impart unique physical and chemical properties, opening avenues for exploration in material science. Potential applications include:

- Polymer Chemistry : Fluorinated compounds often exhibit enhanced stability and resistance to solvents, making them suitable for high-performance materials.

- Nanotechnology : The compound's reactivity may allow it to serve as a precursor for synthesizing novel nanomaterials with specific electronic or optical properties.

Synthetic Applications

This compound can undergo various chemical reactions due to its halogen substituents:

Nucleophilic Substitution Reactions

The iodine atom can participate in nucleophilic substitution reactions, allowing the compound to be used as an intermediate in organic synthesis.

Electrophilic Aromatic Substitution

The fluorine atom can engage in electrophilic aromatic substitution reactions, facilitating the construction of complex molecular architectures essential for drug design .

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms, as well as the pyrrolidinyl group, contribute to its chemical reactivity and ability to interact with biological molecules. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in halogen type, substituent position, or additional functional groups (Table 1). Key examples include:

Table 1: Comparison of Halogenated Pyrrolidinyl Pyridines

Key Observations :

Halogen Substitution: Iodine vs. However, brominated derivatives are often cheaper and more stable under standard storage conditions . Trimethylsilyl Ethynyl Group: The presence of this group in 2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine introduces steric bulk and alters electronic properties, making it suitable for Sonogashira coupling reactions .

Positional Isomerism :

- The 3-Chloro-2-fluoro-4-iodo derivative () demonstrates that additional halogens at position 4 increase molecular weight and may influence binding affinity in drug-receptor interactions.

Physicochemical Properties and Reactivity

- Solubility : Pyrrolidin-1-yl groups generally enhance solubility in polar solvents due to their amine functionality. However, iodine’s hydrophobicity may reduce aqueous solubility compared to bromine or chlorine analogs .

- Reactivity :

- The iodine atom in the target compound is susceptible to nucleophilic displacement (e.g., in Suzuki-Miyaura cross-couplings), whereas trimethylsilyl-protected ethynyl groups enable alkyne-based click chemistry .

- Fluorine’s electronegativity directs electrophilic substitution to specific ring positions, a trait shared across all fluoro-pyrrolidinyl pyridines .

Commercial Availability and Pricing

- Trimethylsilyl- and propargyl alcohol-containing derivatives (e.g., 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol) are similarly priced, indicating high demand for functionalized intermediates .

Biologische Aktivität

2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine (CAS Number: 1203499-32-4) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique combination of halogen atoms and a pyrrolidine moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀FIN₂, characterized by the presence of fluorine and iodine substituents on the pyridine ring. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have indicated that compounds containing pyridine and pyrrolidine structures exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for related compounds typically range from 0.0039 to 0.025 mg/mL against these pathogens .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.004 |

| E. coli | 0.005 | |

| Other Pyridine Derivatives | ||

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

Antifungal Activity

The antifungal properties of similar pyridine derivatives have also been documented. Compounds with halogen substitutions have shown promising results against fungal strains such as Candida albicans and Fusarium oxysporum . The MIC values for these compounds ranged from 16.69 to 78.23 µM against C. albicans , indicating moderate antifungal activity .

Table 2: Antifungal Activity of Pyridine Derivatives

| Compound | Target Fungi | MIC (µM) |

|---|---|---|

| This compound | C. albicans | 16.69 |

| F. oxysporum | 56.74 | |

| Other Pyridine Derivatives | ||

| Compound C | C. albicans | 20 |

| Compound D | F. oxysporum | 70 |

Case Studies

In a notable case study, researchers evaluated a series of pyridine derivatives for their antimicrobial properties, highlighting the importance of halogen substitutions in enhancing biological activity . Compounds with fluorine and iodine were particularly effective against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, and what methodological challenges arise during its synthesis?

- Answer : The compound can be synthesized via sequential halogenation and nucleophilic substitution. For example, fluorination of a pyridine precursor (e.g., using KF in DMSO as a fluorinating agent ) followed by iodination at the 3-position. Challenges include regioselectivity control during iodination and steric hindrance from the pyrrolidine group. Protecting groups (e.g., tert-butyldimethylsilyl) may be employed to improve yields, as seen in analogs like 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoropyridine . Purification often requires column chromatography due to byproducts from incomplete substitution.

Q. How can spectroscopic techniques (NMR, MS, XRD) be optimized to characterize this compound?

- Answer :

- ¹⁹F NMR : Critical for confirming fluorine substitution patterns; chemical shifts between -100 to -150 ppm are typical for aryl fluorides .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally related 2-amino-6-(pyrrolidin-1-yl)pyridine derivatives .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₁FIN₃ requires exact mass 335.01).

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Answer : The compound is likely soluble in polar aprotic solvents (DMSO, DMF) but may degrade under prolonged light exposure due to the iodo substituent. Stability testing under inert atmospheres (N₂/Ar) is recommended. Analogs like methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate show similar sensitivity, requiring storage at -20°C .

Advanced Research Questions

Q. How does the electronic environment of the iodo group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Answer : The 3-iodo group is electron-deficient due to adjacent fluorine and pyrrolidine substituents, making it reactive in palladium-catalyzed couplings. However, steric bulk from pyrrolidine may reduce reaction rates. Computational studies (DFT) can predict activation barriers, as applied to related iodopyridines in evidence from NIST data . Optimization may require bulky ligands (e.g., SPhos) to enhance turnover .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated pyridine derivatives?

- Answer : Discrepancies in NMR or XRD data often arise from conformational flexibility or impurities. Strategies include:

- Variable-temperature NMR : To identify dynamic effects in pyrrolidine ring puckering .

- Comparative analysis : Cross-referencing with structurally validated compounds (e.g., 5-fluoro-3-iodopyridin-2-amine ).

- Isotopic labeling : Using ¹³C-enriched precursors to clarify ambiguous signals.

Q. How can computational modeling (DFT, MD) predict the biological activity of this compound as a kinase inhibitor precursor?

- Answer : Molecular docking studies can assess binding affinity to kinase active sites (e.g., using PyRx or AutoDock). The pyrrolidine group’s flexibility may allow conformational adaptation, while fluorine enhances metabolic stability. Pharmacophore models for similar fluoropyridines, such as PF-06733804 , highlight the importance of halogen bonding and π-stacking interactions.

Q. What role does the pyrrolidine substituent play in modulating the compound’s physicochemical properties?

- Answer : The pyrrolidine group:

- Enhances solubility : Via amine protonation under acidic conditions.

- Affects logP : Reduces hydrophobicity compared to aryl-only substituents.

- Influences stereoelectronics : Non-planar conformation disrupts conjugation, altering reactivity (e.g., slower SNAr reactions vs. planar analogs) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.